molecular formula C10H12N4S B13747203 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13747203
M. Wt: 220.30 g/mol
InChI Key: YVSXBGDVBNGSDZ-UHFFFAOYSA-N
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Description

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pyridinyl group and an amine moiety. This compound belongs to a class of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which have shown significant promise as macrofilaricidal agents targeting parasitic nematodes such as Onchocerca volvulus and Litomosoides sigmodontis . The molecule’s structure combines a thiadiazole ring (with sulfur and nitrogen atoms) and a 4-propylpyridin-2-yl group, contributing to its unique physicochemical properties and bioactivity. Synthetically, it is prepared via coupling reactions involving imidamide precursors and isothiocyanato-pyridine intermediates under optimized conditions (e.g., using DIAD in THF at 25°C), yielding moderate to high purity (>95%) .

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

3-(4-propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H12N4S/c1-2-3-7-4-5-12-8(6-7)9-13-10(11)15-14-9/h4-6H,2-3H2,1H3,(H2,11,13,14)

InChI Key

YVSXBGDVBNGSDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclodehydration of a thiosemicarbazide derivative bearing the 4-propylpyridin-2-yl moiety with an appropriate carboxylic acid or its equivalent. The key step is the formation of the 1,2,4-thiadiazole ring through intramolecular cyclization.

Cyclodehydration Using Mixed Mineral Acid Medium (Sulfuric Acid and Polyphosphoric Acid)

One classical and well-documented method is the cyclodehydration of 4-alkylthiosemicarbazides with aliphatic acids in a mixed mineral acid medium composed of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) by weight. This method was reported in patent CA1039290A and provides improved yields compared to using either acid alone.

Procedure Highlights:

  • Preparation of a mineral acid mixture by mixing sulfuric acid and polyphosphoric acid.
  • Addition of 4-propyl-3-thiosemicarbazide to the acid mixture at low temperature (10–15 °C).
  • Subsequent addition of the appropriate carboxylic acid (e.g., propionic acid or pyridine-2-carboxylic acid derivatives).
  • The mixture is heated to 100–105 °C for several hours (typically 3 hours) to induce cyclodehydration.
  • After reaction completion, the mixture is neutralized with ammonium hydroxide, and the product is extracted with an organic solvent such as toluene.
  • The organic layer is dried and evaporated to isolate the thiadiazole compound.

Yields and Purity:

  • Yields of 2-amino-5-alkyl-1,3,4-thiadiazoles prepared by this method are typically high (80–93%).
  • The method is robust and reproducible for various alkyl substituents, including propyl groups.
Step Conditions Outcome
Acid mixture preparation H2SO4 (15–35%) + PPA (65–85%) Acidic medium for cyclization
Addition of thiosemicarbazide 10–15 °C Dissolution and mixing
Addition of carboxylic acid Gradual, exothermic reaction Formation of intermediate
Heating 100–105 °C for 3 hours Cyclodehydration to thiadiazole
Work-up Neutralization + extraction Isolation of pure product

This method is applicable to derivatives with pyridine substituents on the thiosemicarbazide ring, enabling the synthesis of this compound analogs.

Cyclization Using Lawesson’s Reagent or Phosphorus Pentasulfide

Another approach involves the cyclization of amide or hydrazide intermediates using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Outline:

  • The precursor amide or hydrazide containing the 4-propylpyridin-2-yl moiety is treated with Lawesson’s reagent or P2S5.
  • The reaction is carried out at moderate temperatures (45–55 °C).
  • This induces cyclization and sulfur incorporation to form the 1,2,4-thiadiazole ring.

Advantages:

  • Useful when direct cyclodehydration is challenging.
  • Provides access to 2,5-disubstituted thiadiazoles with good yields.
Reagent Temperature Reaction Time Yield (%) Notes
Lawesson’s reagent 45–55 °C Several hours ~90 Mild conditions, efficient
Phosphorus pentasulfide Similar Similar Comparable Alternative sulfurizing agent

This method is applicable to synthesize thiadiazoles with pyridinyl substituents, including propyl-substituted derivatives.

Alkylation and Subsequent Cyclization Routes

Some synthetic routes involve the initial preparation of 2-amino-1,3,4-thiadiazole cores followed by alkylation at the pyridine ring or thiadiazole nitrogen atoms to introduce the propyl substituent.

  • Alkylation is typically performed using alkyl bromides or iodides in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
  • Subsequent cyclization or functional group transformations yield the final compound.

This multi-step approach allows structural modifications but is less direct compared to one-pot methods.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Temperature Range Yield (%) Advantages Limitations
Mixed Mineral Acid Cyclodehydration H2SO4 + Polyphosphoric acid + thiosemicarbazide + carboxylic acid 100–105 °C 80–93 High yield, well-established Harsh acidic conditions, corrosive acids
One-Pot PPE Method Thiosemicarbazide + carboxylic acid + polyphosphate ester ≤ 85 °C 75–90 Mild conditions, no toxic reagents May require optimization for scale-up
Lawesson’s Reagent Cyclization Amide/hydrazide + Lawesson’s reagent or P2S5 45–55 °C ~90 Mild conditions, efficient sulfurization Requires precursor preparation
Alkylation Followed by Cyclization Alkyl bromide + base + thiadiazole precursor Variable Variable Allows structural diversity Multi-step, longer synthesis

Spectroscopic and Analytical Confirmation

All preparation methods are followed by rigorous characterization of the synthesized this compound, including:

These analyses confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional

Biological Activity

3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol
CAS Number: 1179361-07-9
Synonyms: AKOS015843323, DB-061140

The structure of this compound consists of a pyridine ring substituted at the 4-position with a propyl group and a thiadiazole ring. This unique arrangement contributes to its biological activity due to the electronic properties imparted by the nitrogen and sulfur atoms in the rings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity:
    • Studies have shown that this compound displays notable activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
    • A comparative study indicated that derivatives with halogen substitutions on the phenyl ring enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity:
    • The compound has also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. In vitro tests showed inhibition rates comparable to standard antifungal agents like fluconazole .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have highlighted their effectiveness against various cancer cell lines.

  • Mechanism of Action:
    • The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through several pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .
    • Specific studies have reported that certain derivatives exhibit cytotoxic effects against breast carcinoma (MCF-7) and liver carcinoma (HepG2) cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Case Studies:
    • In one study, a series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The most potent derivative demonstrated an EC50 value of 10.28 μg/mL against HepG2 cells, indicating strong potential for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications in substituents can significantly influence their pharmacological profiles.

Substituent TypeEffect on Activity
Halogen (e.g., Cl, F)Increased antibacterial potency
Aromatic groupsEnhanced cytotoxicity
Alkyl side chainsImproved lipophilicity and absorption

Research suggests that introducing different substituents can lead to enhanced interactions with biological targets, thereby improving efficacy while reducing toxicity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is its antimicrobial properties. Research has demonstrated that derivatives of thiadiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeStaphylococcus aureus32 µg/mL
Thiadiazole DerivativeEscherichia coli64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-cancer Potential

Additionally, studies indicate that thiadiazole compounds can inhibit cancer cell proliferation. For example, in vitro studies have shown that specific derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Agricultural Applications

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Research indicates that it can act as an effective herbicide and insecticide. Field trials have shown that formulations containing thiadiazole derivatives significantly reduce pest populations while being safe for beneficial insects.

ApplicationTarget PestEfficacy (%)
Thiadiazole-based InsecticideAphids85%
Thiadiazole-based HerbicideWeeds (e.g., Amaranthus spp.)90%

These results highlight the potential for integrating this compound into sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a building block for novel polymers. Its ability to form stable complexes with metal ions makes it a candidate for developing advanced materials with specific electrical or thermal properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices enhances conductivity. For instance:

Polymer TypeConductivity (S/m)Improvement (%)
Standard Polymer0.01 S/m-
Polymer with Thiadiazole Derivative0.05 S/m400%

This enhancement suggests potential applications in electronic devices and sensors.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Yield (%) Purity (%) EC50 (nM) Key Applications/Findings References
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine R1: 4-propylpyridin-2-yl, R2: NH2 36 99.3 <100 Macrofilaricidal (100% inhibition at 1 μM)
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine R1: 5-isopropoxypyridin-2-yl, R2: 3-methylpyridin-2-yl 36 99.3 <100 Improved solubility and PK properties
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine R1: 4-chlorophenyl, R2: NH2 N/A 98 N/A Intermediate for agrochemicals/drugs
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine R1: 2-chloropyridin-4-yl, R2: NH2 N/A 100 N/A Safety profile established (GHS Category 2)
N,3-Diphenyl-1,2,4-thiadiazol-5-amine R1: phenyl, R2: NH2 80 98 N/A Catalyst-free synthesis model
3-(6-Trifluoromethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine R1: 6-CF3-pyridin-2-yl, R2: NH2 N/A N/A N/A High lipophilicity for CNS targeting

Q & A

Q. What are the optimal synthetic routes for 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, SNAr reactions involving 5-chloro-1,2,4-thiadiazole derivatives and 4-propylpyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are effective . Catalyst-free one-pot strategies, as demonstrated for analogous thiadiazoles, may also apply, with yields improved by optimizing solvent polarity (e.g., DMF > EtOH) and reaction time (12–24 hours) . Key optimization parameters include:
  • Temperature : 80–100°C for SNAr; room temperature for cyclization.
  • Catalyst : Base catalysts (e.g., NaH) enhance nucleophilicity.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm, thiadiazole protons at δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃N₅S requires m/z 255.0895) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Melting Point : Consistency with literature values (e.g., 170–175°C for analogous thiadiazoles) indicates purity .

Advanced Research Questions

Q. How does the propylpyridinyl substituent influence the compound’s bioactivity compared to other thiadiazole derivatives?

  • Methodological Answer : The propylpyridinyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to polar substituents like chlorophenyl (logP ~3.0) . Structure-activity relationship (SAR) studies on analogs suggest:
  • Antimicrobial Activity : Propyl chains may increase binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
  • Anticancer Potential : Pyridinyl groups enable π-π stacking with DNA or kinase targets, while the propyl chain modulates solubility .
    Table 1 : Bioactivity Comparison of Thiadiazole Derivatives
SubstituentIC₅₀ (µM) AntimicrobialIC₅₀ (µM) Cancer CellsLogP
4-Chlorophenyl12.345.73.0
1-Methylcyclopropyl8.922.42.1
4-Propylpyridin-2-yl5.6*18.9*2.5
*Predicted values based on SAR trends .

Q. How can researchers address contradictions in reported biological activities of thiadiazole derivatives across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or serum content .
  • Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before assays .
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
    Strategies :
  • Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Cross-validate with orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT) .

Q. What in silico strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase, PDB ID: 1M17). The propylpyridinyl group may occupy hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD <2 Å indicates stable complexes .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at N1 and N4 of thiadiazole) .

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